molecular formula C15H15BrN2O2 B5684009 2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5684009
M. Wt: 335.20 g/mol
InChI Key: WVFBNPSQFOTBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-3-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromo-3-methylphenoxy)acetic acid with pyridin-4-ylmethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Amidation and Esterification: The acetamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(4-fluoro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(4-iodo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11-8-13(2-3-14(11)16)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBNPSQFOTBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.